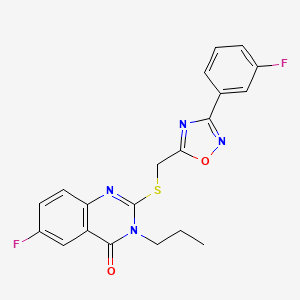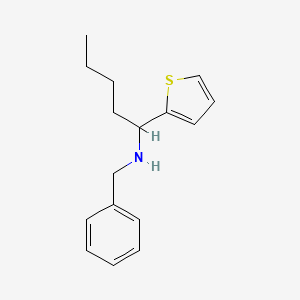
N-benzyl-1-thiophen-2-ylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its analogs .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve various chemical reactions, catalysts, solvents, temperatures, pressures, and other conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Techniques such as IR spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry might be used .Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry :
- A study by Jiang et al. (2018) developed a one-pot protocol for the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones, using enantioenriched tertiary benzylic amines including heterocyclic amines like 1-(thiophen-2-yl)ethanamine (Jiang et al., 2018).
Pharmacological Evaluation :
- Oberdorf et al. (2008) synthesized thiophene bioisosteres of spirocyclic sigma receptor ligands, including compounds like N-benzyl-6'-methoxy-6',7'-dihydrospiro[piperidine-4,4'-thieno[3.2-c]pyran], demonstrating their potential as potent sigma receptor ligands (Oberdorf et al., 2008).
Spectroscopic and Nonlinear Optical Properties :
- Karabacak et al. (2012) studied a compound structurally similar to N-benzyl-1-thiophen-2-ylpentan-1-amine, focusing on its spectroscopic and nonlinear optical properties. The study suggested that such compounds could be good candidates for nonlinear optical materials (Karabacak et al., 2012).
Organocatalysis :
- Colgan et al. (2016) identified an amine side product formed during benzylation reactions in organic synthesis that could act as a catalyst poison. This highlights the importance of understanding the reactivity and interactions of compounds like N-benzyl-1-thiophen-2-ylpentan-1-amine in complex chemical reactions (Colgan et al., 2016).
Synthesis of Novel Compounds and Applications in Material Science :
- Research by Liu et al. (2016) on star-shaped single-polymer systems with simultaneous RGB emission involved compounds related to N-benzyl-1-thiophen-2-ylpentan-1-amine, demonstrating applications in electroluminescence and amplified spontaneous emission (Liu et al., 2016).
Novel Synthesis Techniques :
- The synthesis of N-substituted benzylidine-4-(4-methylphenyl)-6-(thiophen-2-yl) pyrimidin-2-amines by Patel et al. (2017) showed a potential for creating derivatives of N-benzyl-1-thiophen-2-ylpentan-1-amine with significant antimicrobial activity (Patel et al., 2017).
Electrochemical and Optical Properties :
- Driscoll et al. (2010) explored the use of a related compound in solid-state excitonic solar cells, indicating its potential in enhancing solar cell efficiency through energy transfer and charge generation (Driscoll et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-1-thiophen-2-ylpentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NS/c1-2-3-10-15(16-11-7-12-18-16)17-13-14-8-5-4-6-9-14/h4-9,11-12,15,17H,2-3,10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVZCXVHKKRSBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CS1)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl[1-(thiophen-2-yl)pentyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2369492.png)
![(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime](/img/structure/B2369494.png)
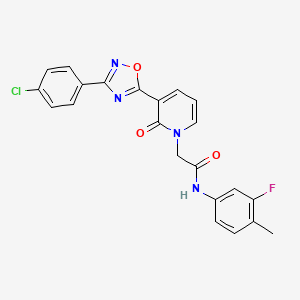
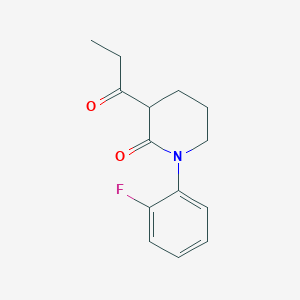
![3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid](/img/structure/B2369502.png)

![(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine](/img/structure/B2369506.png)
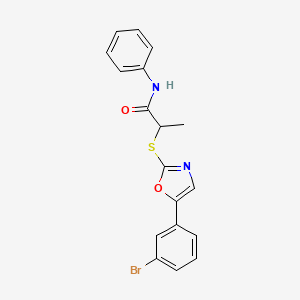
![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2369509.png)
![Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B2369510.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2369511.png)
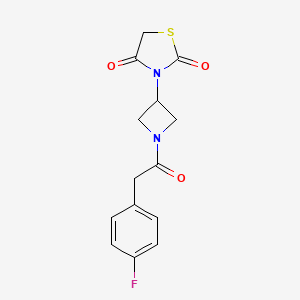
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B2369513.png)
